molecular formula C17H20Cl2N2OS B4430342 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride

Cat. No.: B4430342
M. Wt: 371.3 g/mol
InChI Key: VXJWULMRSOGGDZ-UHFFFAOYSA-N
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Description

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The presence of both piperazine and thiophene moieties in the structure suggests that this compound may exhibit unique biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 3-chlorobenzyl chloride, reacts with piperazine in the presence of a base such as sodium hydroxide to form 4-[(3-chlorophenyl)methyl]piperazine.

    Coupling with Thiophene Derivative: The piperazine derivative is then coupled with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Chemistry:

    Synthesis of Novel Derivatives:

Biology:

    Pharmacological Studies: Due to its structural features, the compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Medicine:

    Drug Development: The compound may be explored for its potential as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry:

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride is not well-documented. based on its structure, it may interact with specific receptors or enzymes in the body. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

  • [4-(2-Chlorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride
  • [4-(4-Chlorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride

Comparison:

  • Structural Differences: The position of the chlorine atom on the phenyl ring can influence the compound’s pharmacological properties.
  • Biological Activity: Similar compounds may exhibit different levels of activity and specificity towards biological targets.
  • Uniqueness: The specific arrangement of functional groups in [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride may confer unique properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-13-9-15(12-22-13)17(21)20-7-5-19(6-8-20)11-14-3-2-4-16(18)10-14;/h2-4,9-10,12H,5-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWULMRSOGGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride
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